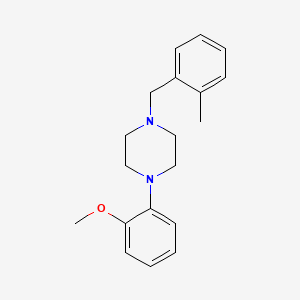
1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine, also known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. It has been studied for its potential application in scientific research, particularly in the field of neuroscience.
作用機序
The exact mechanism of action of 1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine is not fully understood, but it is thought to act as a partial agonist at the serotonin 5-HT2A receptor and a partial antagonist at the dopamine D2 receptor. This compound may also modulate the activity of the sigma-1 receptor, which is involved in several physiological processes, including the regulation of neurotransmitter release and the modulation of ion channel activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channel activity, and the modulation of intracellular signaling pathways. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease.
実験室実験の利点と制限
1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine has several advantages for use in lab experiments, including its high potency and selectivity for several receptors in the brain. However, this compound also has several limitations, including its potential for toxicity and the need for further research to fully understand its mechanism of action and physiological effects.
将来の方向性
There are several future directions for research on 1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine, including the investigation of its potential application in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Further research is also needed to fully understand the mechanism of action and physiological effects of this compound, as well as its potential for toxicity and side effects. Additionally, the development of new synthesis methods for this compound may improve its yield and purity, and facilitate its use in scientific research.
合成法
1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-(2-methoxyphenyl)piperazine with 2-methylbenzyl chloride in the presence of a base, or the reaction of 1-(2-methoxyphenyl)piperazine with 2-methylbenzyl bromide in the presence of a palladium catalyst. The yield of this compound can be improved by optimizing the reaction conditions, such as the temperature, solvent, and reaction time.
科学的研究の応用
1-(2-methoxyphenyl)-4-(2-methylbenzyl)piperazine has been studied for its potential application in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for several receptors in the brain, including the serotonin 5-HT2A receptor, the dopamine D2 receptor, and the sigma-1 receptor. This compound has also been shown to modulate the activity of several neurotransmitter systems, including the dopaminergic and serotonergic systems.
特性
IUPAC Name |
1-(2-methoxyphenyl)-4-[(2-methylphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-16-7-3-4-8-17(16)15-20-11-13-21(14-12-20)18-9-5-6-10-19(18)22-2/h3-10H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCTUVNKYRUSPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[2-(4-nitrophenyl)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5761124.png)
![N-(5-tert-butyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanamide](/img/structure/B5761130.png)
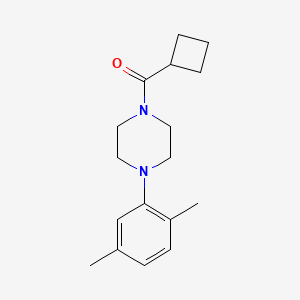
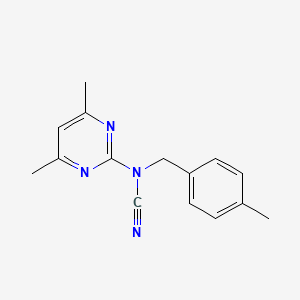

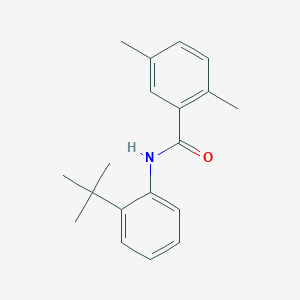
![3-(4-chlorophenyl)-N-[4-(propionylamino)phenyl]acrylamide](/img/structure/B5761162.png)
![5-[(2-methylbenzoyl)amino]isophthalic acid](/img/structure/B5761168.png)
![methyl 4-[2-(3-oxo-1-benzothien-2(3H)-ylidene)hydrazino]benzoate](/img/structure/B5761169.png)

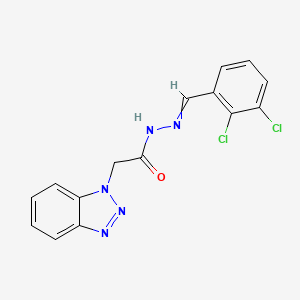
![4-methyl-3-[2-(2-naphthyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5761217.png)
![isopropyl 3-[2-(cyclopentylamino)-2-oxoethyl]-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5761223.png)
![N-[4-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}methoxy)phenyl]propanamide](/img/structure/B5761226.png)